molecular formula C9H10FNO2 B13748309 2-(2-fluorophenyl)-N-methoxyacetamide

2-(2-fluorophenyl)-N-methoxyacetamide

Cat. No.: B13748309
M. Wt: 183.18 g/mol
InChI Key: UBBUMSJMWYPULR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-methoxyacetamide is a fluorinated acetamide derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a methoxy group attached to the acetamide nitrogen. The molecular formula is inferred as C₉H₁₀FNO₂ (molecular weight ≈ 183.18 g/mol), based on its 4-fluorophenyl isomer described in .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-methoxyacetamide

InChI

InChI=1S/C9H10FNO2/c1-13-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

UBBUMSJMWYPULR-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)CC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-methoxyacetamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-N-methoxyacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(2-Fluorophenyl)-N-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Biological Activity (If Reported)
2-(4-Fluorophenyl)-N-methoxyacetamide Fluorine at para Methoxy-N, phenyl-F 183.18 Not specified
2-Chloro-N-(4-fluorophenyl)acetamide Chlorine at acetamide α-carbon Cl, 4-fluorophenyl 201.62 Intermediate in organic synthesis
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Fluorine at 2,6 positions N-methoxy-N-methyl Not specified Not specified
  • Key Insight: The ortho-fluorine in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyloxy in ) but increase dipole interactions.

Nitrogen Substituent Modifications

Compound Name Nitrogen Substituent Pharmacological Notes Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl Cytotoxic effects in vitro
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bicyclic terpene moiety Anti-inflammatory, analgesic
Methoxyacetylfentanyl Piperidin-4-yl (opioid motif) Psychoactive (µ-opioid agonist)

Structural and Functional Highlights

  • Fluorine vs. Chlorine : The ortho -fluorine in the target compound provides a balance of electronegativity and steric profile, contrasting with the α-chloro substitution in , which is more reactive but less stable.
  • Methoxy Group : The N-methoxy moiety may enhance metabolic stability compared to N-H acetamides, as seen in ’s derivatives with longer half-lives.
  • Phenyl Ring Modifications : Difluoro substitution () increases symmetry and may improve crystallinity, whereas formyl or ethoxy groups () introduce sites for further functionalization.

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